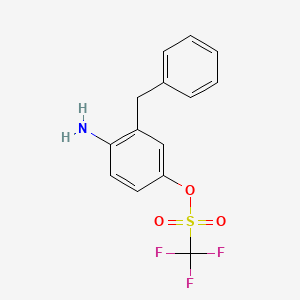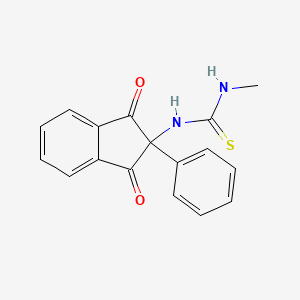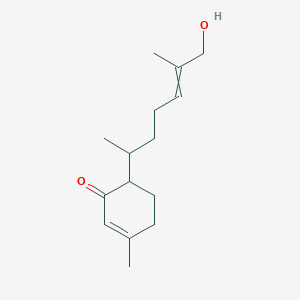
N-Chloro-N-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloro-N-methoxybenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzene ring substituted with a chloro group and a methoxy group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloro-N-methoxybenzamide typically involves the chlorination of N-methoxybenzamide. One common method is the reaction of N-methoxybenzamide with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-chloro-N-methoxybenzoic acid.
Reduction: Reduction of the chloro group can yield N-methoxybenzamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: N-chloro-N-methoxybenzoic acid.
Reduction: N-methoxybenzamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Chloro-N-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Chloro-N-methoxybenzamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the methoxy group can act as an electron-donating group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methoxybenzamide: Lacks the chloro group, making it less reactive in certain chemical reactions.
N-Chloro-N-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group, affecting its solubility and reactivity.
N-Chloro-N-ethoxybenzamide: Contains an ethoxy group, which can influence its chemical properties and applications.
Uniqueness
N-Chloro-N-methoxybenzamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
112403-77-7 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
N-chloro-N-methoxybenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-12-10(9)8(11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
AVIKJINWXZGPDE-UHFFFAOYSA-N |
Canonical SMILES |
CON(C(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
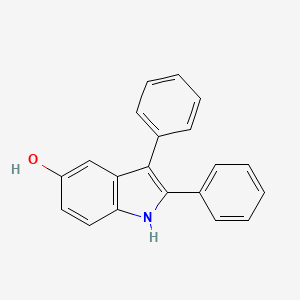
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)

![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)

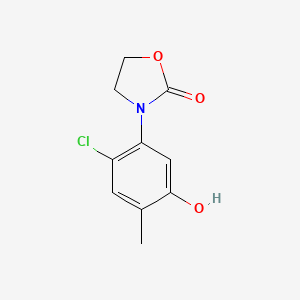

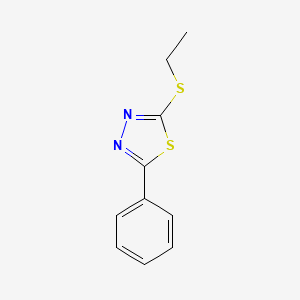
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
